molecular formula C25H22O11 B12309106 4-(4-hydroxy-3-methoxyphenyl)-1-oxo-7-(3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-3a,4,5,7a-tetrahydro-3H-2-benzofuran-5-carboxylic acid

4-(4-hydroxy-3-methoxyphenyl)-1-oxo-7-(3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-3a,4,5,7a-tetrahydro-3H-2-benzofuran-5-carboxylic acid

Cat. No.: B12309106
M. Wt: 498.4 g/mol
InChI Key: BVNNAIYNHUXFCR-UHFFFAOYSA-N
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Description

This compound is known for its antioxidant and anti-inflammatory properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silidianin involves multiple steps, starting from the extraction of silymarin from Silybum marianum seeds. The key steps include:

    Extraction: Silymarin is extracted using solvents like methanol or ethanol.

    Isolation: Silidianin is isolated from the silymarin extract through chromatographic techniques.

    Purification: The compound is further purified to achieve a high degree of purity, typically over 98%.

Industrial Production Methods

Industrial production of silidianin follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) ensures the efficient isolation and purification of silidianin.

Chemical Reactions Analysis

Types of Reactions

Silidianin undergoes various chemical reactions, including:

    Oxidation: Silidianin can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups in silidianin.

    Substitution: Substitution reactions can introduce new functional groups into the silidianin molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Various reagents, depending on the desired substitution, such as halogens or alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or other reduced forms of silidianin .

Scientific Research Applications

Silidianin has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying flavonolignan chemistry.

    Biology: Investigated for its antioxidant properties and its ability to reduce oxidative stress in biological systems.

    Medicine: Explored for its potential therapeutic effects in treating liver diseases and its role in protecting against drug-induced lipid peroxidation.

    Industry: Utilized in the development of health supplements and pharmaceuticals due to its bioactive properties.

Mechanism of Action

Silidianin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and regulates the activation of caspase-3, which affects cell membranes and prevents oxidative damage. The molecular targets include various enzymes and pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Silybin: Another major flavonolignan in silymarin, known for its hepatoprotective effects.

    Silychristin: Similar in structure and function, also found in silymarin.

    Taxifolin: A flavonoid with antioxidant properties, often found alongside silidianin in plant extracts.

Uniqueness

Silidianin is unique due to its specific molecular structure, which contributes to its distinct antioxidant and anti-inflammatory properties. Compared to silybin and silychristin, silidianin has shown comparable cytoprotective effects but differs in its specific interactions with biological targets .

Properties

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-1-oxo-7-(3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-3a,4,5,7a-tetrahydro-3H-2-benzofuran-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O11/c1-34-16-4-9(2-3-14(16)27)18-12(24(31)32)7-11(19-13(18)8-35-25(19)33)23-22(30)21(29)20-15(28)5-10(26)6-17(20)36-23/h2-7,12-13,18-19,22-23,26-28,30H,8H2,1H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNNAIYNHUXFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(=O)C3C(=CC2C(=O)O)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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